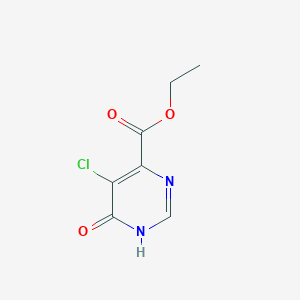
(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-2-amino-3-(benzofuran-3-il)propanoico es un compuesto orgánico que contiene un átomo de nitrógeno en su estructuraEste compuesto también se utiliza como precursor para la síntesis de otros compuestos, como la lisina y los polipéptidos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido ®-2-amino-3-(benzofuran-3-il)propanoico típicamente implica el uso de derivados de benzofurano. Un método común es la reacción de 3-hidroxi-3H-benzofuran-2-ona con aminas apropiadas bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y temperaturas controladas para asegurar que se obtenga el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de ácido ®-2-amino-3-(benzofuran-3-il)propanoico puede implicar síntesis a gran escala utilizando métodos similares a los de laboratorio, pero optimizados para obtener mayores rendimientos y eficiencia. Esto incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido ®-2-amino-3-(benzofuran-3-il)propanoico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar aminas u otros derivados reducidos.
Sustitución: El grupo amino puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios haluros para reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas y el uso de disolventes para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y la sustitución puede producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
El ácido ®-2-amino-3-(benzofuran-3-il)propanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor para la síntesis de otros compuestos orgánicos complejos.
Biología: Está involucrado en la síntesis de cofactores como la S-adenosil metionina, que es importante para la síntesis y el metabolismo de proteínas.
Industria: Se utiliza en la producción de varios intermediarios químicos y productos químicos finos
Mecanismo De Acción
El mecanismo de acción del ácido ®-2-amino-3-(benzofuran-3-il)propanoico implica su interacción con dianas y vías moleculares específicas. Se metaboliza en el tracto intestinal para producir ácido pirúvico mediante descarboxilación. Se ha demostrado que la forma descarboxilada de este compuesto tiene propiedades de absorción óptica, lo que puede deberse a la presencia de un estado singlete con baja energía .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-amino-3-(benzofuran-2-il)propanoico
- Ácido 2-amino-3-(benzofuran-4-il)propanoico
- Ácido 2-amino-3-(benzofuran-5-il)propanoico
Singularidad
El ácido ®-2-amino-3-(benzofuran-3-il)propanoico es único debido a su configuración estructural específica y la presencia del anillo de benzofurano, que confiere propiedades biológicas y químicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
IIQKYWMOMQWBER-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


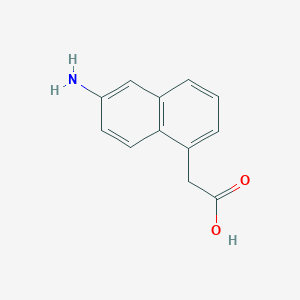




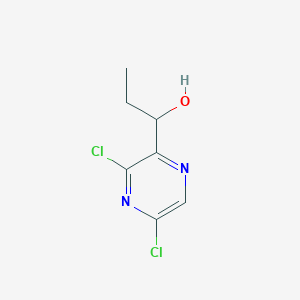
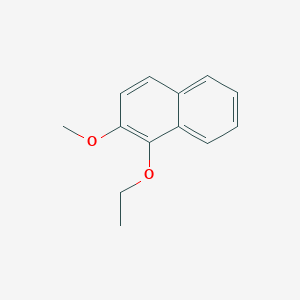
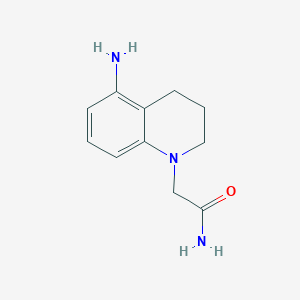
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)

![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)
